3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal
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Overview
Description
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is an organic compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two methoxyphenyl groups attached to a pentanal backbone, with an ethyl group at the third carbon position. This compound is often utilized in scientific research due to its distinctive chemical behavior and potential for synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with a suitable ketone to form an intermediate compound.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce any double bonds present.
Alkylation: The next step involves the alkylation of the intermediate with ethyl bromide in the presence of a strong base like sodium hydride.
Oxidation: Finally, the compound undergoes oxidation to form the desired pentanal derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanoic acid.
Reduction: 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxyphenyl groups may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,4-dimethylpentanal: Similar in structure but lacks the methoxyphenyl groups.
2,4-Bis(4-methoxyphenyl)pentanal: Similar but without the ethyl group at the third carbon position.
3-Ethyl-2,4-bis(4-hydroxyphenyl)pentanal: Similar but with hydroxy groups instead of methoxy groups.
Uniqueness
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is unique due to the presence of both methoxyphenyl groups and an ethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethyl-2,4-bis(4-methoxyphenyl)pentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-20(15(2)16-6-10-18(23-3)11-7-16)21(14-22)17-8-12-19(24-4)13-9-17/h6-15,20-21H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBBNODFLSXEEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1=CC=C(C=C1)OC)C(C=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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